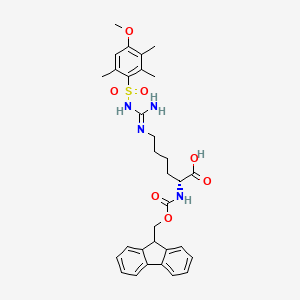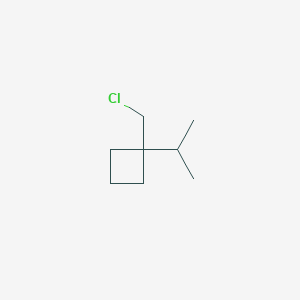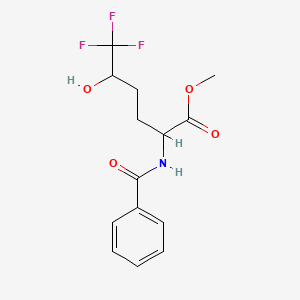
Fmoc-D-homoArg(Mtr)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-homoArg(Mtr)-OH is a modified amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The D-homoarginine (homoArg) component is a non-standard amino acid, and the Mtr group is a protecting group for the guanidino side chain of arginine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-homoArg(Mtr)-OH typically involves the following steps:
Protection of the amino group: The amino group of D-homoarginine is protected using the Fmoc group. This is usually achieved by reacting D-homoarginine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the guanidino group: The guanidino group of D-homoarginine is protected using the Mtr group. This is typically done by reacting the intermediate with Mtr-Cl in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of D-homoarginine are reacted with Fmoc-Cl and Mtr-Cl under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-homoArg(Mtr)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc and Mtr protecting groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF). The Mtr group can be removed using trifluoroacetic acid (TFA).
Coupling reactions: Peptide bond formation is usually achieved using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Applications De Recherche Scientifique
Chemistry
Fmoc-D-homoArg(Mtr)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences. Its unique protecting groups allow for selective deprotection and coupling reactions.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicinal chemistry, peptides containing this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of peptides containing Fmoc-D-homoArg(Mtr)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-Arg(Mtr)-OH: Similar to Fmoc-D-homoArg(Mtr)-OH but with a standard arginine residue.
Fmoc-D-homoLys(Boc)-OH: Contains a D-homolysine residue with a Boc protecting group for the side chain.
Uniqueness
This compound is unique due to the presence of the D-homoarginine residue, which provides distinct steric and electronic properties compared to standard arginine. This uniqueness allows for the design of peptides with specific structural and functional characteristics.
Propriétés
Formule moléculaire |
C32H38N4O7S |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
(2R)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m1/s1 |
Clé InChI |
MYPHFLRAJFYMDO-HHHXNRCGSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
SMILES canonique |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)






![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)


